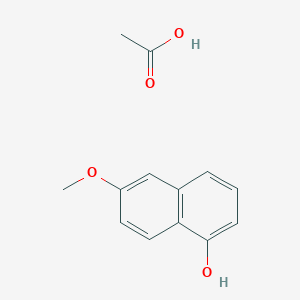
Acetic acid;6-methoxynaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H10O2. It is also known as 6-methoxy-1-naphthol. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) attached to the naphthalene ring. It is a solid at room temperature and has a molecular weight of 174.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxynaphthalen-1-ol typically involves the methoxylation of naphthol. One common method is the methylation of 6-hydroxy-1-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 6-methoxynaphthalen-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
6-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
6-Methoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a probe in studying enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methoxynaphthalen-1-ol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or modulate signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The methoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthol: Similar structure but with the methoxy group at a different position.
1-Naphthol: Lacks the methoxy group, leading to different chemical properties.
2-Naphthol: Another positional isomer with distinct reactivity.
Uniqueness
6-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position influences its reactivity and interactions with biological targets, making it valuable in various applications .
Properties
CAS No. |
115117-83-4 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
acetic acid;6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2.C2H4O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |
InChI Key |
NNSKNAWGRWOKTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=C1)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


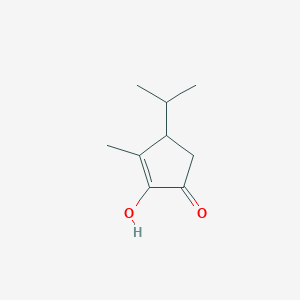
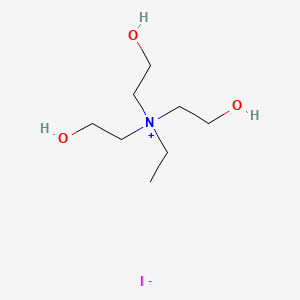
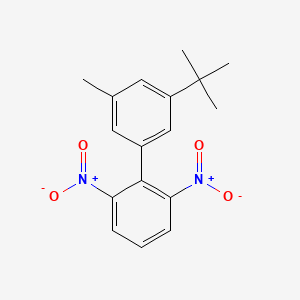

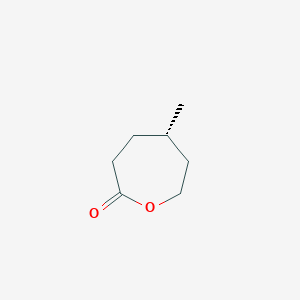
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
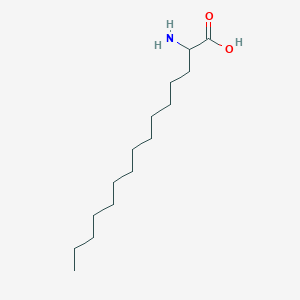
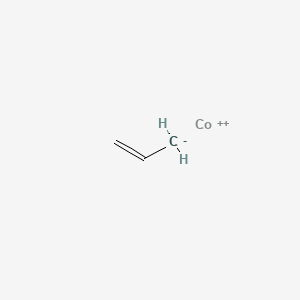

![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
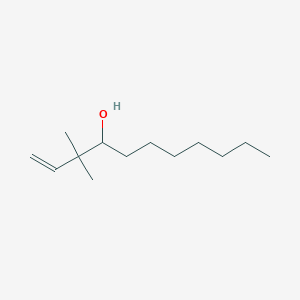
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
